2-chloro-N-(2-chloropropyl)acetamide

Description

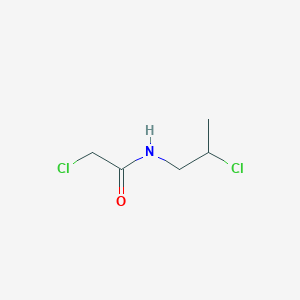

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-chloropropyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl2NO/c1-4(7)3-8-5(9)2-6/h4H,2-3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGMOIQCKQPQNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-N-(2-chloropropyl)acetamide: Technical Profile & Synthetic Utility

This guide provides an in-depth technical analysis of 2-chloro-N-(2-chloropropyl)acetamide (CAS 100791-98-8), a specialized bis-electrophilic intermediate. The content is structured for researchers in organic synthesis, agrochemical development, and impurity profiling.

Executive Summary

2-chloro-N-(2-chloropropyl)acetamide (CAS 100791-98-8) is a bifunctional organic intermediate characterized by two distinct electrophilic sites: an

Chemical Identity & Physicochemical Profile[1][2][3][4]

This compound is an aliphatic amide featuring a secondary amine backbone substituted with a chloroacetyl group and a 2-chloropropyl chain.

Identification Data

| Parameter | Detail |

| CAS Registry Number | 100791-98-8 |

| IUPAC Name | 2-chloro-N-(2-chloropropyl)acetamide |

| Molecular Formula | C |

| Molecular Weight | 170.04 g/mol |

| SMILES | CC(Cl)CNC(=O)CCl |

| InChI Key | QVPDZTDSBXMVOO-UHFFFAOYSA-N (Monohydrochloride form analog) |

| Structure Description | Secondary amide with terminal Cl on the acetyl group and internal Cl on the propyl chain. |

Physicochemical Properties (Experimental & Predicted)

Note: Specific experimental data for this CAS is limited; values below are synthesized from homolog data and computational models.

| Property | Value / Description |

| Physical State | Liquid (at STP) or low-melting solid |

| Boiling Point | ~115–120 °C (at 1–2 mmHg) / Predicted: ~270 °C (at 760 mmHg) |

| Density | ~1.25 g/cm³ (Predicted) |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, Methanol.[1] Sparingly soluble in water. |

| Partition Coefficient (LogP) | ~0.8–1.1 (Predicted) |

| Reactivity | High (Alkylating agent; susceptible to hydrolysis) |

Synthesis & Production Logic

The synthesis of 2-chloro-N-(2-chloropropyl)acetamide follows a classic Schotten-Baumann acylation pathway. The causality behind the choice of reagents and conditions is critical to prevent polymerization or self-alkylation.

Reaction Mechanism

The core transformation involves the nucleophilic attack of 1-amino-2-chloropropane (or 2-chloropropylamine) on the carbonyl carbon of chloroacetyl chloride .

-

Reagent Choice: Chloroacetyl chloride is preferred over chloroacetic anhydride due to higher reactivity, ensuring complete conversion of the sterically hindered secondary amine (if present) or the primary amine.

-

Base Selection: A non-nucleophilic base (e.g., Triethylamine or DIPEA) is essential to scavenge the HCl byproduct without attacking the alkyl chloride sites.

DOT Diagram: Synthetic Pathway

The following diagram illustrates the synthesis workflow and the competing side reactions that must be controlled.

Caption: Figure 1. Step-wise synthetic pathway for 2-chloro-N-(2-chloropropyl)acetamide showing critical process control points.

Detailed Experimental Protocol

-

Preparation: Charge a 3-neck round-bottom flask with 1-amino-2-chloropropane hydrochloride (1.0 eq) and dry Dichloromethane (DCM) (10 V).

-

Neutralization: Cool to 0°C. Add Triethylamine (TEA) (2.2 eq) dropwise. Why? The first equivalent frees the amine; the second scavenges the HCl generated during acylation.

-

Acylation: Add Chloroacetyl chloride (1.05 eq) dissolved in DCM dropwise over 30 minutes, maintaining internal temperature <5°C. Control: Exotherms can lead to bis-acylation.

-

Workup: Quench with water. Wash organic layer with 1N HCl (to remove unreacted amine) and saturated NaHCO

(to remove acid). -

Isolation: Dry over MgSO

, filter, and concentrate under reduced pressure.

Reactivity & Applications

Bis-Electrophilic Nature

This molecule possesses two electrophilic carbons:

-

C-Cl (Acyl): Highly reactive toward nucleophilic substitution (S

2). -

C-Cl (Alkyl): Moderately reactive, requiring stronger nucleophiles or elevated temperatures.

Heterocycle Synthesis

The primary application of this scaffold is in cyclization reactions . Treating CAS 100791-98-8 with dinucleophiles (e.g., hydrazine, primary amines, or thiols) can yield 6-membered heterocycles such as piperazinones or morpholinones .

Agrochemical Relevance

While not an active ingredient itself, this compound serves as a structural reference standard for impurities in chloroacetanilide herbicides (e.g., Metolachlor, Alachlor). In metabolic studies, the cleavage of the aromatic ring or degradation of the side chain can yield similar aliphatic chloroacetamides, making this compound valuable for:

-

Impurity Profiling: Validating HPLC retention times for process byproducts.

-

Toxicology: Assessing the genotoxic potential of alkylating chloroacetamide metabolites.

Analytical Characterization

To validate the identity of CAS 100791-98-8, a multi-modal approach is required.

Mass Spectrometry (GC-MS)

-

Molecular Ion: m/z 169/171/173 (due to two Cl atoms).

-

Isotope Pattern: A characteristic 9:6:1 intensity ratio for M, M+2, and M+4 peaks confirms the presence of two chlorine atoms.

-

Fragmentation: Loss of -CH

Cl (m/z 49) is a dominant pathway.

Nuclear Magnetic Resonance ( H NMR)

-

Solvent: CDCl

-

1.5 ppm (d): Methyl group (-CH

-

4.0 ppm (s): Chloroacetyl protons (-CO-CH

- 4.2 ppm (m): Methine proton (-CH-Cl).

-

3.4-3.6 ppm (m): Methylene protons adjacent to Nitrogen (-NH-CH

- 7.0 ppm (br): Amide NH.

Safety & Handling (HSE)

Warning: This compound is a potent alkylating agent .

-

GHS Classification:

-

Handling Protocol:

-

PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

-

Ventilation: All operations must be performed inside a certified chemical fume hood.

-

Decontamination: Spills should be treated with a dilute ammonia or hydroxide solution to hydrolyze the chloroacetyl group before disposal.

-

References

-

PubChem. (2025).[4] Compound Summary: 2-chloro-N-(2-chloropropyl)acetamide.[5] National Library of Medicine. Retrieved from [Link]

-

European Commission. (2004). Review Report for the Active Substance S-Metolachlor. SANCO/1426/2001-Final. Retrieved from [Link]

Sources

- 1. Metolachlor | C15H22ClNO2 | CID 4169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bg.cpachem.com [bg.cpachem.com]

- 3. chempoint.com [chempoint.com]

- 4. PubChemLite - 2-(n-(2-chloroethyl)-n-(2-chloropropyl)amino)acetamide monohydrochloride (C7H14Cl2N2O) [pubchemlite.lcsb.uni.lu]

- 5. 100791-98-8|2-Chloro-N-(2-chloropropyl)acetamide|BLD Pharm [bldpharm.com]

Chemical structure of 2-chloro-N-(2-chloropropyl)acetamide

An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Reactivity of 2-chloro-N-(2-chloropropyl)acetamide

Introduction

2-chloro-N-(2-chloropropyl)acetamide is a bifunctional organic molecule belonging to the chloroacetamide class of compounds. Its structure is characterized by two distinct electrophilic centers: an α-chloro-substituted amide and a secondary alkyl chloride. This dual reactivity makes it a potentially valuable intermediate in synthetic chemistry for the construction of more complex molecules, particularly nitrogen-containing heterocycles.[1] The chloroacetamide functional group is a well-established pharmacophore and a reactive moiety used in the design of covalent inhibitors, which are of significant interest in drug development.[2] This guide provides a comprehensive analysis of the molecule's chemical structure, outlines a robust synthetic protocol, details methods for its structural elucidation, and discusses its chemical reactivity and safety considerations.

Section 1: Molecular Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established by its unique identifiers and physical characteristics. These data are critical for regulatory compliance, database retrieval, and predicting behavior in various chemical and biological systems.

Chemical Identifiers

The following table summarizes the key identifiers for 2-chloro-N-(2-chloropropyl)acetamide.

| Identifier | Value | Source |

| IUPAC Name | 2-chloro-N-(2-chloropropyl)acetamide | - |

| CAS Number | 100791-98-8 | [3] |

| Molecular Formula | C₅H₉Cl₂NO | [3] |

| Molecular Weight | 170.04 g/mol | [3] |

| SMILES Code | CC(Cl)CNC(=O)CCl | [3] |

Chemical Structure

The structural formula defines the precise arrangement and connectivity of atoms within the molecule. The diagram below illustrates the key functional groups: a secondary amide, a primary alkyl chloride (part of the chloroacetyl group), and a secondary alkyl chloride (on the propyl chain).

Caption: The mechanism involves nucleophilic attack, formation of a tetrahedral intermediate, and elimination.

Experimental Protocol: Synthesis in an Organic Solvent

This protocol provides a reliable method for the synthesis of 2-chloro-N-(2-chloropropyl)acetamide.

Materials:

-

2-chloropropan-1-amine (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath, magnetic stirrer, round-bottom flask, separatory funnel

Procedure:

-

Reactant Setup: Dissolve 2-chloropropan-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask.

-

Cooling: Cool the mixture in an ice bath to 0-5 °C with continuous stirring. This is critical to control the exothermic reaction.

-

Addition of Acyl Chloride: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization.

Section 3: Structural Elucidation via Spectroscopic Analysis

Confirming the chemical structure of a newly synthesized compound is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides an unambiguous structural assignment. [4][5]The following data are predicted based on established principles and comparison with similar structures. [6]

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment | Rationale |

| ~ 6.5 - 7.0 | Broad Singlet (br s) | 1H | N-H | Amide protons are often broad and appear in this region. |

| ~ 4.1 - 4.3 | Multiplet (m) | 1H | -CH(Cl)- | Deshielded by adjacent electronegative Cl and N atoms. |

| ~ 4.05 | Singlet (s) | 2H | -C(=O)CH₂ Cl | Deshielded by adjacent carbonyl and Cl atom. |

| ~ 3.5 - 3.7 | Multiplet (m) | 2H | -CH₂ -NH- | Adjacent to the nitrogen atom of the amide. |

| ~ 1.5 | Doublet (d) | 3H | -CH(Cl)CH₃ | Split by the adjacent methine proton. |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~ 166 | C =O | Typical chemical shift for an amide carbonyl carbon. |

| ~ 55 | -C H(Cl)- | Carbon attached to an electronegative chlorine atom. |

| ~ 45 | -C H₂-NH- | Carbon adjacent to the amide nitrogen. |

| ~ 42 | -C(=O)C H₂Cl | Carbon attached to an electronegative chlorine atom. |

| ~ 22 | -CH(Cl)C H₃ | Aliphatic methyl carbon. |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3300 | N-H Stretch | Secondary Amide |

| ~ 2950-2850 | C-H Stretch | Aliphatic |

| ~ 1650 | C=O Stretch (Amide I) | Secondary Amide |

| ~ 1550 | N-H Bend (Amide II) | Secondary Amide |

| ~ 750-650 | C-Cl Stretch | Alkyl Halide |

Predicted Mass Spectrometry (MS) Data

For mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 170 (for ³⁵Cl isotopes) and 172/174 (reflecting the presence of two chlorine atoms). Key fragmentation patterns would likely arise from alpha-cleavage adjacent to the carbonyl group and loss of chlorine radicals.

| m/z Value | Possible Fragment |

| 170/172/174 | [C₅H₉³⁵Cl₂NO]⁺ (Molecular Ion) |

| 134/136 | [M - HCl]⁺ |

| 92/94 | [CH₂ClC=O-NH]⁺ |

| 77 | [CH₂ClC=O]⁺ |

Section 4: Reactivity and Potential Applications

The chemical behavior of 2-chloro-N-(2-chloropropyl)acetamide is dictated by its two electrophilic C-Cl bonds and the amide functionality.

Reactivity as an Alkylating Agent

Chloroacetamides are recognized as effective alkylating agents. [7]The chlorine atoms on both the acetyl and propyl moieties are susceptible to nucleophilic substitution (Sₙ2) reactions. [8][9]This allows the molecule to serve as a linker or building block by reacting with nucleophiles such as amines, thiols, or alcohols, enabling the synthesis of a diverse range of compounds.

Potential as a Precursor to Heterocycles

The bifunctional nature of the molecule makes it an attractive precursor for intramolecular cyclization reactions to form nitrogen-containing heterocycles like lactams, which are common scaffolds in pharmaceuticals. [10]By choosing appropriate reaction conditions, one of the chloro-substituted carbons can react with the amide nitrogen or a pre-installed nucleophile to form a cyclic structure.

Application in Covalent Inhibitor Design

The chloroacetamide group is a prominent electrophilic "warhead" used in the design of targeted covalent inhibitors. [2]It can form an irreversible covalent bond with nucleophilic amino acid residues, such as cysteine, in the active site of a target protein. This property suggests that derivatives of 2-chloro-N-(2-chloropropyl)acetamide could be explored in drug discovery programs aimed at developing potent and selective enzyme inhibitors.

Section 5: Safety and Handling

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile). [11]* Chemical Hazards: Chloroacetamides as a class can be toxic and irritants. [12]The starting material, chloroacetyl chloride, is highly corrosive and a lachrymator. [13]Chlorinated organic compounds should be handled with care to avoid skin contact and inhalation. [14]* Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains.

Conclusion

2-chloro-N-(2-chloropropyl)acetamide is a molecule defined by its dual electrophilic nature. Its structure, readily synthesized via standard amidation protocols, offers significant potential as a versatile intermediate in organic synthesis. The presence of two reactive C-Cl bonds makes it a candidate for creating complex acyclic and heterocyclic structures. Furthermore, the embedded chloroacetamide warhead aligns it with modern strategies in drug discovery for the development of covalent inhibitors. A thorough understanding of its structure, confirmed through a combination of spectroscopic techniques, is the foundation for exploring its full synthetic and medicinal chemistry potential.

References

-

Jablonkai, I., & Hulesch, A. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(4), 447-454. [Link]

-

Loch, A. R., & Roberts, A. L. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, 40(13), 4169-4176. [Link]

-

Ghorab, M. M., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Polycyclic Aromatic Compounds, 41(5), 1079-1108. [Link]

-

Loch, A. R. (2006). Environmental transformations of chloroacetamide herbicides: Hydrolysis and reactions with iron pyrite. ProQuest Dissertations Publishing. [Link]

-

NIST. Acetamide, 2-chloro-N,N-di-2-propenyl-. NIST Chemistry WebBook. [Link]

-

PubChemLite. 2-(n-(2-chloroethyl)-n-(2-chloropropyl)amino)acetamide monohydrochloride. [Link]

-

PubChem. 2-chloro-N-cyclopropylacetamide. National Center for Biotechnology Information. [Link]

-

Wikipedia. Chloroacetamide. [Link]

-

PubChem. 2-(2-Chlorophenyl)acetamide. National Center for Biotechnology Information. [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

-

NIST. Acetamide, 2-chloro-. NIST Chemistry WebBook. [Link]

-

da Silva, J. A., et al. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Journal of Analytical Atomic Spectrometry, 28(9), 1336-1354. [Link]

-

Cheméo. Chemical Properties of Acetamide, 2-chloro-N,N-diethyl- (CAS 2315-36-8). [Link]

-

Wikipedia. Haloalkane. [Link]

-

European Chlorinated Solvent Association. Guidance on Storage and Handling of Chlorinated Solvents. [Link]

-

Han, B., et al. (2015). MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. Environmental Science & Technology, 49(2), 963-971. [Link]

-

Kurbanov, S. S., et al. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. JournalNX. [Link]

-

ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... [Link]

-

University of Texas at Dallas. Handling Chlorine Safely. [Link]

-

Ronald Reagan S.H.S. Chemistry Classes. Haloalkanes Notes. [Link]

-

R Discovery. Transition-Metal-Free Selective Halocyclization of N-Alkoxy Amides: Synthesis of N-Alkoxy Lactams and Oximinolactones. [Link]

-

Unacademy. Common Methods of Preparation for Haloalkanes. [Link]

-

Clapés, P., et al. (2012). Aldolase‐Catalyzed Asymmetric Synthesis of N‐Heterocycles by Addition of Simple Aliphatic Nucleophiles to Aminoaldehydes. ChemCatChem, 4(7), 973-980. [Link]

-

Diaba, F. (2018). Chloroacetamides: Versatile intermediates for the synthesis of nitrogen heterocycles using radical and non-radical processes. Organic Chemistry: Current Research. [Link]

-

Turito. (2023, November 16). Methods Of Preparation Of Haloalkanes (Alkyl Halides). YouTube. [Link]

-

OxyChem. CHLORINATED ORGANICS HANDBOOK. [Link]

-

Gwarda, A., et al. (2025). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Molecules, 30(3), 643. [Link]

-

ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

Organic Chemistry Portal. Lactam synthesis. [Link]

-

Environment Surveillance Centre & Emergency Response Centre, Bhopal. safety guidelines for chlorine. [Link]

-

Chlorine Tech Services. CHLORINE HANDLING INFORMATION PACK. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Chloroacetamides - Enamine [enamine.net]

- 3. 100791-98-8|2-Chloro-N-(2-chloropropyl)acetamide|BLD Pharm [bldpharm.com]

- 4. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Environmental transformations of chloroacetamide herbicides: Hydrolysis and reactions with iron pyrite - ProQuest [proquest.com]

- 10. Lactam synthesis [organic-chemistry.org]

- 11. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 12. Chloroacetamide - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. oxychem.com [oxychem.com]

Chemoinformatic and Pharmacological Profiling of C5H9Cl2NO

Focus Entity: N,N-Bis(2-chloroethyl)formamide Content Type: Technical Whitepaper for Drug Development Professionals

Executive Summary

The molecular formula C5H9Cl2NO most prominently represents N,N-Bis(2-chloroethyl)formamide (CAS: 6225-79-2). This compound belongs to the nitrogen mustard class of alkylating agents, historically significant in the development of antineoplastic therapies.[1]

Unlike its highly reactive analog mechlorethamine (

This guide provides a rigorous analysis of its physicochemical properties, isotopic signatures for mass spectrometry validation, synthetic pathways, and alkylation mechanisms.

Physicochemical Characterization

Precise molecular weight determination is prerequisite for identifying impurities in drug substances (e.g., Cyclophosphamide or Ifosfamide) where this compound may appear as a degradation product or synthetic intermediate.

Table 1: Core Chemical Identity

| Property | Value | Technical Note |

| IUPAC Name | N-(2-chloroethyl)-N-(2-chloroethyl)formamide | Often abbreviated as Formyl-N-mustard. |

| Formula | ||

| Molecular Weight (Average) | 170.04 g/mol | Based on standard atomic weights. |

| Monoisotopic Mass | 169.0061 g/mol | Essential for High-Res MS (HRMS). |

| CAS Registry Number | 6225-79-2 | |

| Physical State | Colorless to pale yellow oil | Hygroscopic; tends to darken upon oxidation. |

| Solubility | DMSO, Methanol, DCM | Limited stability in aqueous media (hydrolysis). |

Mass Spectrometry: The Chlorine Isotope Signature

For researchers validating this compound via LC-MS, the presence of two chlorine atoms creates a distinct isotopic envelope that serves as a spectral fingerprint. Chlorine exists naturally as

Isotopic Abundance Pattern (

-

M (169.0 Da): Contains

. Relative Intensity: 100% -

M+2 (171.0 Da): Contains

. Relative Intensity: ~64% -

M+4 (173.0 Da): Contains

. Relative Intensity: ~10%

Note: In a low-resolution mass spectrum, this appears as a characteristic 9:6:1 triplet pattern.

Synthetic Protocol and Validation

The synthesis of N,N-Bis(2-chloroethyl)formamide is typically achieved via the N-formylation of bis(2-chloroethyl)amine hydrochloride. This reaction requires careful control of pH and temperature to prevent self-alkylation (polymerization) of the starting amine.

Experimental Workflow

Objective: Synthesis of N,N-Bis(2-chloroethyl)formamide from Bis(2-chloroethyl)amine HCl.

Reagents:

-

Formic Acid (98%)

-

Acetic Anhydride (excess)

-

Dichloromethane (DCM) for extraction.

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a reflux condenser, dissolve Bis(2-chloroethyl)amine HCl (10 mmol) in Formic Acid (50 mmol).

-

Acylation: Add Acetic Anhydride (30 mmol) dropwise at 0°C. The acetic anhydride reacts with formic acid to generate the mixed anhydride (acetic formic anhydride), which is the active formylating species.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (System: Hexane/Ethyl Acetate 3:1) or LC-MS.

-

Quenching: Pour the reaction mixture onto crushed ice to hydrolyze excess anhydride.

-

Extraction: Neutralize carefully with saturated

(aq) to pH 7-8. Extract immediately with DCM (-

Critical Step: Do not allow the aqueous phase to remain basic for long periods, as the chloroethyl groups are susceptible to hydrolysis.

-

-

Purification: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. The product is typically obtained as an oil.

Visualization: Synthesis Logic

Figure 1: Synthetic pathway utilizing in-situ generation of acetic formic anhydride for the formylation of nitrogen mustard precursor.

Pharmacological Context: Mechanism of Action

Understanding the reactivity of C5H9Cl2NO requires analyzing the Aziridinium Ion intermediate.

The "Deactivation" Effect

In standard nitrogen mustards (like Mechlorethamine), the nitrogen lone pair is free to attack the

In N,N-Bis(2-chloroethyl)formamide , the lone pair on the nitrogen is delocalized into the carbonyl group (amide resonance).

-

Consequence: The nucleophilicity of the nitrogen is drastically reduced.

-

Result: The rate of aziridinium formation is significantly slower compared to the free amine.

-

Implication: This molecule is often considered a "stable" mustard analog or a prodrug that requires enzymatic cleavage of the formyl group (deformylation) to restore full alkylating potential.

Visualization: Alkylation Pathway

Figure 2: Mechanism of action. The amide resonance stabilizes the starting material, making the formation of the reactive aziridinium ion the rate-limiting step.

Safety and Handling (E-E-A-T)

Warning: Despite reduced reactivity compared to mechlorethamine, C5H9Cl2NO must be treated as a potent alkylating agent and potential carcinogen.

-

Containment: Handle only in a Class II Biological Safety Cabinet or chemical fume hood.

-

Decontamination: Spills should be neutralized with a solution of 5% sodium thiosulfate (nucleophile) mixed with dilute sodium bicarbonate. This opens the aziridine ring and renders the molecule inactive.

-

PPE: Double nitrile gloves are mandatory. The lipophilic nature of the molecule allows it to penetrate standard latex rapidly.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 249893, N-(2-Chloroethyl)formamide. (Note: Isomeric fragment reference). Retrieved from .

-

BenchChem (2025). Application Notes and Protocols: Synthesis of Chemotherapy Drugs Using Bis(2-chloroethyl)amine Hydrochloride. Retrieved from .

-

NIST Mass Spectrometry Data Center. Bis(2-chloroethyl)amine derivatives and spectral data. Retrieved from .

- Povirk, L. F., & Shuker, D. E. (1994).DNA damage and mutagenesis induced by nitrogen mustards. Mutation Research/Reviews in Genetic Toxicology. (Contextual grounding for Aziridinium mechanism).

-

ChemicalBook. N,N-Bis(2-chloroethyl)formamide Properties and Safety. Retrieved from .

Sources

An In-depth Technical Guide to the Solubility of 2-chloro-N-(2-chloropropyl)acetamide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-chloro-N-(2-chloropropyl)acetamide (CAS No. 100791-98-8).[1] In the absence of publicly available experimental solubility data for this specific compound, this guide establishes a predictive framework based on its molecular structure and physicochemical properties. To provide a practical context for researchers, a comparative analysis of the solubility of structurally related chloroacetamide herbicides, including propachlor, alachlor, and metolachlor, is presented. The cornerstone of this guide is a detailed, field-proven experimental protocol for the accurate determination of solubility in organic solvents, designed to empower researchers in drug development and agricultural sciences to generate reliable data for their specific applications.

Introduction: Understanding the Compound

Molecular Structure:

The molecule possesses several key structural features that will dictate its solubility:

-

Amide Group (-C(=O)N-): This polar functional group is capable of acting as both a hydrogen bond donor (from the N-H) and acceptor (at the oxygen and nitrogen atoms).

-

Two Chlorinated Alkyl Chains: The presence of chlorine atoms increases the molecular weight and introduces polar C-Cl bonds, contributing to dipole-dipole interactions. However, the overall alkyl nature of the chains contributes to nonpolar character.

-

Secondary Amide: The nitrogen is bonded to one hydrogen, allowing for hydrogen bonding, which can influence its interaction with protic solvents.

Physicochemical Properties and Predicted Solubility Profile

While experimental data for 2-chloro-N-(2-chloropropyl)acetamide is scarce, we can infer its likely solubility behavior based on the principle of "like dissolves like."[2] This principle posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Table 1: Physicochemical Properties of 2-chloro-N-(2-chloropropyl)acetamide

| Property | Value | Source |

| CAS Number | 100791-98-8 | [1] |

| Molecular Formula | C5H9Cl2NO | [1] |

| Molecular Weight | 170.04 g/mol | [1] |

Predicted Solubility:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The presence of the amide group, capable of hydrogen bonding, suggests that 2-chloro-N-(2-chloropropyl)acetamide will exhibit moderate to good solubility in polar protic solvents. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the amide moiety.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Good solubility is expected in these solvents. The polar C=O and C-Cl bonds of the solute will interact favorably with the polar groups of the solvent via dipole-dipole interactions.

-

Nonpolar Aromatic Solvents (e.g., Benzene, Toluene): Moderate solubility is anticipated. While the molecule has polar features, the alkyl chains and the overall molecular structure may allow for favorable van der Waals interactions with aromatic solvents.

-

Nonpolar Aliphatic Solvents (e.g., Hexane, Heptane): Low solubility is predicted in these solvents. The polar amide group and C-Cl bonds will have weak interactions with the nonpolar solvent molecules, making solvation energetically unfavorable.

-

Chlorinated Solvents (e.g., Chloroform, Dichloromethane): High solubility is expected in chlorinated solvents. The shared presence of C-Cl bonds and the ability of these solvents to engage in dipole-dipole interactions will facilitate dissolution.

Solubility of Structurally Related Chloroacetamides: A Comparative Analysis

To provide a quantitative, albeit comparative, perspective, the following table summarizes the solubility of several commercially important chloroacetamide herbicides. It is crucial to recognize that the presence of aromatic rings and other substituents in these analogues significantly influences their solubility profiles compared to the purely aliphatic structure of 2-chloro-N-(2-chloropropyl)acetamide. This data should, therefore, be interpreted as a general guide to the solubility of this class of compounds in various organic solvents.

Table 2: Solubility of Structurally Related Chloroacetamide Herbicides in Organic Solvents

| Solvent | Propachlor[3][4] | Alachlor[5][6] | Metolachlor[7][8] |

| Acetone | 448 g/kg | Soluble | Miscible |

| Benzene | 737 g/kg | Soluble | Miscible |

| Chloroform | 602 g/kg | Soluble | Miscible |

| Ethanol | 408 g/kg | Soluble | Miscible |

| Ethyl Acetate | N/A | Soluble | Miscible |

| Xylene | 239 g/kg | N/A | Miscible |

| Hexane | Slightly Soluble | Slightly Soluble | Miscible |

| Toluene | 342 g/kg | N/A | Miscible |

| Dichloromethane | N/A | N/A | Miscible |

| Water | 580 mg/L | 240 mg/L | 530 mg/L |

Note: Data is presented as reported in the sources. "Soluble" and "Miscible" indicate high solubility, though quantitative values were not always provided. Conditions (e.g., temperature) may vary between sources.

The parent compound, 2-chloroacetamide, is soluble in methanol and ethanol, and very slightly soluble in diethyl ether.[9] This further supports the prediction that 2-chloro-N-(2-chloropropyl)acetamide will be soluble in polar organic solvents.

Experimental Protocol for the Determination of Solubility

The following protocol outlines a robust method for determining the solubility of 2-chloro-N-(2-chloropropyl)acetamide in various organic solvents. This method is based on the isothermal equilibrium technique, a reliable and widely accepted approach.

4.1. Materials and Equipment

-

2-chloro-N-(2-chloropropyl)acetamide (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa (e.g., 4 mL)

-

Constant temperature incubator/shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

4.2. Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2-chloro-N-(2-chloropropyl)acetamide into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined in preliminary experiments by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a syringe filter. This step is critical to avoid transferring any undissolved solid.

-

Accurately weigh the collected aliquot.

-

Dilute the aliquot with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) in a volumetric flask. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of 2-chloro-N-(2-chloropropyl)acetamide.

-

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.

-

4.3. Self-Validating System and Causality

-

Why an excess of solid? This ensures that the solution is truly saturated at the given temperature, a fundamental requirement for accurate solubility measurement.

-

Why constant temperature? Solubility is highly temperature-dependent. Maintaining a constant temperature throughout equilibration and sampling is crucial for reproducibility.

-

Why filtration? The presence of even microscopic solid particles in the aliquot will lead to an overestimation of the solubility. A sub-micron filter is essential for accurate results.

-

Why a validated analytical method? The accuracy of the solubility determination is directly dependent on the accuracy and precision of the method used to quantify the solute concentration.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of 2-chloro-N-(2-chloropropyl)acetamide.

Caption: Experimental workflow for determining the solubility of 2-chloro-N-(2-chloropropyl)acetamide.

Conclusion

While direct experimental data on the solubility of 2-chloro-N-(2-chloropropyl)acetamide in organic solvents is currently unavailable, this technical guide provides a robust framework for its prediction and determination. Based on its molecular structure, the compound is predicted to be soluble in polar aprotic and chlorinated solvents, moderately soluble in polar protic and aromatic solvents, and poorly soluble in nonpolar aliphatic solvents. The provided comparative data for related chloroacetamide herbicides offers a useful, albeit approximate, quantitative context. For researchers requiring precise solubility data, the detailed experimental protocol outlined herein offers a reliable and scientifically sound methodology. The generation of such data will be invaluable for the future development and application of this compound in various scientific and industrial fields.

References

-

PubChem. (n.d.). Metolachlor. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

U.S. Environmental Protection Agency. (1987). Pesticide Fact Sheet Number 97.1 Alachlor. NEPIS. Retrieved February 15, 2026, from [Link]

-

Cipac. (n.d.). METOLACHLOR 400. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). Propachlor. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

AERU, University of Hertfordshire. (2025). Propachlor (Ref: CP 31393). Retrieved February 15, 2026, from [Link]

-

INCHEM. (1993). Propachlor (EHC 147, 1993). Retrieved February 15, 2026, from [Link]

-

Regulations.gov. (2017). S-metolachlor. Summary of Analytical Chemistry and Residue Data. Retrieved February 15, 2026, from [Link]

-

AERU, University of Hertfordshire. (2025). Alachlor (Ref: CP 50144). Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). Alachlor. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Quora. (2017). Why do haloalkanes dissolve in organic solvents? Retrieved February 15, 2026, from [Link]

Sources

- 1. 100791-98-8|2-Chloro-N-(2-chloropropyl)acetamide|BLD Pharm [bldpharm.com]

- 2. quora.com [quora.com]

- 3. Propachlor | C11H14ClNO | CID 4931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Propachlor (EHC 147, 1993) [inchem.org]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. Alachlor | C14H20ClNO2 | CID 2078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Metolachlor | C15H22ClNO2 | CID 4169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cipac.org [cipac.org]

- 9. 2-Chloroacetamide = 98.0 HPLC 79-07-2 [sigmaaldrich.com]

Navigating the Unknown: A Technical Safety and Handling Guide for 2-chloro-N-(2-chloropropyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: A Proactive Approach to Safety in the Absence of Data

This guide is structured to address this critical information gap. It is not a replacement for a formal SDS. Instead, it serves as an in-depth, proactive hazard assessment constructed by a Senior Application Scientist. By synthesizing data from the core 2-chloroacetamide structure and related N-substituted chloroacetamides, this document provides a robust framework for risk assessment and safe handling. Our core directive is to empower researchers with a logical, scientifically-grounded guide to navigate the handling of this compound with the highest degree of caution and preparedness.

Chemical Identification and the Rationale for a Hazard-Based Assessment

The subject of this guide is 2-chloro-N-(2-chloropropyl)acetamide . Its fundamental properties are identified as follows:

| Identifier | Value | Source |

| CAS Number | 100791-98-8 | BLDpharm[1] |

| Molecular Formula | C5H9Cl2NO | BLDpharm[1] |

| Molecular Weight | 170.04 g/mol | BLDpharm[1] |

| SMILES Code | O=C(NCC(Cl)C)CCl | BLDpharm[1] |

The absence of a dedicated SDS necessitates a component-based hazard analysis. The molecule can be deconstructed into two key structural motifs:

-

The 2-chloroacetamide core: This is a well-characterized structure with known toxicological properties.

-

The N-(2-chloropropyl) substituent: This alkyl halide group can modify the molecule's physical properties, reactivity, and metabolic pathways.

This guide will proceed by examining the known hazards of these components to build a conservative and scientifically defensible safety profile for the parent molecule.

Hazard Identification: An Inferred Profile

Based on the Globally Harmonized System (GHS) classifications of the parent compound, 2-chloroacetamide, we can infer a potential hazard profile for 2-chloro-N-(2-chloropropyl)acetamide.[2][3][4]

Inferred GHS Hazard Statements:

-

H301: Toxic if swallowed. [2][3][4] The chloroacetamide functional group is associated with high oral toxicity.

-

H317: May cause an allergic skin reaction. [2][3][4] Dermal sensitization is a known risk with 2-chloroacetamide.

-

H361f: Suspected of damaging fertility. [2][3][4] Reproductive toxicity is a serious concern for this class of compounds.

-

H315: Causes skin irritation. [5]

-

H319: Causes serious eye irritation. [5]

Causality Behind the Hazards:

The primary mechanism of toxicity for α-chloroacetamides is their reactivity as alkylating agents. The electrophilic carbon adjacent to the chlorine atom can react with nucleophilic residues in biological macromolecules like proteins and DNA. This can disrupt cellular function, trigger immune responses (sensitization), and potentially lead to mutagenic or reproductive effects. The N-(2-chloropropyl) group adds a second potential alkylating site, which could enhance or modify this reactivity.

First-Aid Measures: A Protocol for Immediate Response

In any exposure scenario involving a compound of uncertain toxicity, immediate and decisive action is critical. The following protocols are based on best practices for handling highly toxic and sensitizing chemicals.

Emergency Response Workflow

Caption: Hierarchy of controls for safe handling.

Detailed PPE and Handling Protocols:

-

Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation exposure. [6]Ensure appropriate exhaust ventilation is available where dust or aerosols can be formed.

-

Eye/Face Protection: Wear chemical safety goggles that meet European Standard EN 166 or equivalent. [5]A face shield should be used in conjunction with goggles when there is a splash hazard. [7]* Skin Protection:

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile). Contaminated gloves must be disposed of properly. [6] * Body Protection: A lab coat or other protective clothing is required to prevent skin contact. [7]* Respiratory Protection: If there is a risk of generating dust or aerosols, a particulate filter respirator (or equivalent) adapted to the airborne concentration of the substance should be used. [7]* Safe Handling Practices:

-

Avoid all personal contact, including inhalation. [6] * Do not eat, drink, or smoke in the work area. [7] * Wash hands thoroughly after handling the material. [2] * Keep containers tightly closed when not in use. [5] * Store in a well-ventilated, cool, and dry place, separated from strong oxidants, strong bases, and strong acids. [7]

-

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [4]* Specific Hazards: The substance is not considered combustible, but decomposition on heating produces toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas. [8][9]Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. [4] Accidental Release:

-

Evacuate: Evacuate personnel to a safe area.

-

Ventilate: Ensure adequate ventilation of the spill area.

-

Contain: Prevent the substance from entering drains or waterways. [2]4. Personal Protection: Responders must wear the full PPE described in Section 4.

-

Cleanup:

-

For a solid spill, carefully sweep or scoop the material into a covered, sealable container for disposal. [7] * If appropriate, moisten the material first to prevent dusting. [7] * Avoid creating dust. [4]6. Disposal: Dispose of the waste material through a licensed disposal company, in accordance with local, state, and federal regulations. [4]

-

Physical, Chemical, and Stability Data (Inferred)

While specific data for 2-chloro-N-(2-chloropropyl)acetamide is unavailable, the properties of 2-chloroacetamide provide a baseline for what to expect. The N-alkylation will likely decrease the melting point and increase the lipophilicity (log Pow).

Properties of 2-Chloroacetamide (for reference):

| Property | Value | Source |

| Appearance | Colorless-to-yellow crystalline solid | [7] |

| Melting Point | 116 - 120 °C | [9] |

| Boiling Point | 224.5 °C (decomposes) | [9] |

| Water Solubility | 52.5 g/L at 20 °C | [2] |

| log Pow (n-octanol/water) | -0.63 | [8] |

| Vapor Pressure | 0.26 Pa at 20 °C | [2] |

Reactivity and Stability:

-

Chemical Stability: The compound is expected to be stable under normal storage conditions. [9]* Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids. [9]* Hazardous Decomposition: Thermal decomposition can produce toxic gases such as nitrogen oxides and hydrogen chloride. [8][9]* Hazardous Reactions: No hazardous reactions are known under normal processing for the parent compound. [9]

Toxicological Profile: An Expert Assessment

The toxicological profile is inferred from the parent 2-chloroacetamide. The addition of the N-(2-chloropropyl) group introduces a second chlorine atom, which could potentially increase its alkylating potency and, therefore, its toxicity.

-

Acute Toxicity: 2-chloroacetamide is highly toxic if swallowed, with an oral LD50 in rats of 138 mg/kg. [3]It may also be harmful if absorbed through the skin. [2]Assume a similar or higher level of acute toxicity for 2-chloro-N-(2-chloropropyl)acetamide.

-

Skin Corrosion/Irritation: The substance is expected to be irritating to the skin and eyes. [7]* Sensitization: There is a significant risk of skin sensitization from prolonged or repeated contact. [7]* Reproductive Toxicity: Animal tests on 2-chloroacetamide suggest it may cause toxicity to human reproduction or development. [7]It is classified as suspected of damaging fertility (H361f). [3][4]This should be considered a primary hazard for 2-chloro-N-(2-chloropropyl)acetamide until proven otherwise.

-

Carcinogenicity & Mutagenicity: While 2-chloroacetamide is not classified as a germ cell mutagen, its alkylating nature warrants caution. [2]Some evidence suggests it may cause non-lethal mutagenic effects after a single exposure. [6]

Conclusion: A Mandate for Caution

In the field of drug discovery and chemical research, the absence of data is not an invitation for assumption, but a mandate for caution. This guide provides a scientifically-grounded framework for handling 2-chloro-N-(2-chloropropyl)acetamide safely. The core principle is to treat this compound with the same respect and controls as a substance known to be highly toxic, a skin sensitizer, and a reproductive hazard. By adhering to these protocols, researchers can mitigate risk while exploring the potential of this novel chemical entity.

References

- Sigma-Aldrich. (2025, April 28).

- Chemos GmbH & Co. KG. (n.d.).

- ChemicalBook. (n.d.).

- TCI Chemicals. (2025, May 20).

- International Labour Organization & World Health Organization. (2021). ICSC 0640 - 2-CHLOROACETAMIDE.

- Fisher Scientific. (2023, September 21).

- Thermo Fisher Scientific. (2025, September 22).

- CDH Fine Chemical. (2018, June 9). 2-CHLORO ACETAMIDE FOR SYNTHESIS.

- CDH Fine Chemical. (n.d.).

- BLDpharm. (n.d.). 100791-98-8|2-Chloro-N-(2-chloropropyl)acetamide.

- Santa Cruz Biotechnology. (n.d.).

- PubChem. (n.d.). Acetamide, 2-chloro-N-(m-chlorophenethyl)-.

- Fisher Scientific. (n.d.).

- Fisher Scientific. (2010, September 2).

- Anshul Specialty Molecules. (n.d.). 2-Chloro Acetamide.

- ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....

Sources

- 1. 100791-98-8|2-Chloro-N-(2-chloropropyl)acetamide|BLD Pharm [bldpharm.com]

- 2. chemos.de [chemos.de]

- 3. tcichemicals.com [tcichemicals.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.co.uk [fishersci.co.uk]

Structural Elucidation, Synthesis, and Bio-Analytical Profiling of Disodium 2,2'-Disulfanediyldiethanesulfonate (Dimesna)

Topic: IUPAC Name and Technical Profiling of CAS 100791-98-8 (Dimesna) Content Type: Technical Whitepaper / Methodological Guide Author Persona: Senior Application Scientist

Introduction & Nomenclature

CAS 100791-98-8 corresponds to Dimesna (also referred to in development as BNP7787 or Tavocept). It is the physiological metabolite and chemically stable disulfide dimer of the cytoprotective agent Mesna (sodium 2-mercaptoethanesulfonate).

While Mesna is widely recognized for preventing hemorrhagic cystitis induced by oxazaphosphorine alkylating agents (ifosfamide, cyclophosphamide), Dimesna represents a crucial "prodrug-like" reservoir. In the systemic circulation, Mesna is rapidly oxidized to Dimesna, which is pharmacologically inactive and hydrophilic.[1] This inactivity is a strategic advantage: it prevents the thiol moiety from interfering with chemotherapeutic agents (like cisplatin) in the plasma, reserving its activity for the renal tubule where it is site-selectively reduced back to Mesna.

Nomenclature Hierarchy

| Category | Designation |

| CAS Registry Number | 100791-98-8 |

| Preferred IUPAC Name | Disodium 2,2'-disulfanediyldiethanesulfonate |

| Systematic Synonyms | Disodium 2,2'-dithiobis(ethanesulfonate); 2,2'-Dithiobis(ethanesulfonic acid) disodium salt |

| Common Name | Dimesna; BNP7787 |

| Chemical Formula | |

| Molecular Weight | 326.34 g/mol |

Physicochemical Profile & Stability

Understanding the physicochemical nature of Dimesna is prerequisite to developing robust analytical methods. Unlike its monomer Mesna, Dimesna lacks a free thiol group, rendering it resistant to auto-oxidation in ambient air—a critical factor for formulation stability.

| Property | Data | Implications for Experimental Design |

| Solubility | Highly Soluble in Water (>200 mg/mL) | Ideal for aqueous mobile phases; requires ion-pairing for retention on C18 columns. |

| pKa | ~ -1.3 (Sulfonate group) | Permanently ionized at physiological and standard HPLC pH ranges (pH 2–8). |

| UV Absorbance | Low (End absorption < 210 nm) | Lacks a chromophore. UV detection is non-specific; Electrochemical (ECD) or MS detection is superior. |

| LogP | < -2.0 (Estimated) | Extremely hydrophilic; will elute in the void volume of standard RP-HPLC without modification. |

Mechanistic Pharmacology: The Renal Bio-Activation Loop

The clinical utility of CAS 100791-98-8 relies entirely on the Dimesna-to-Mesna redox cycle. As a Senior Scientist, it is vital to understand that Dimesna is not merely an excretion product; it is a delivery vehicle.

Mechanism of Action[2][3][4]

-

Systemic Transport: Upon administration (or oxidation of Mesna), Dimesna circulates as a stable disulfide. It does not enter tumor cells or neutralize chemotherapy drugs in the blood due to its charge and lack of free thiols.

-

Renal Uptake: Dimesna is filtered by the glomerulus and actively transported into renal epithelial cells via Organic Anion Transporters (OATs).

-

Site-Specific Reduction: Inside the renal tubular cells, cytosolic enzymes (glutathione reductase, thiol-transferases) reduce the disulfide bond, regenerating two molecules of active Mesna.

-

Detoxification: The regenerated Mesna is excreted into the urine, where its free thiol (-SH) group conjugates with acrolein (the urotoxic metabolite of ifosfamide) or reactive platinum species, forming non-toxic thioethers.

Figure 1: The selective renal activation pathway of Dimesna, highlighting its role as a site-specific prodrug.

Synthetic Protocol: Oxidative Dimerization of Mesna

While Dimesna can be purchased, synthesizing it from Mesna is a standard requirement for generating reference standards or studying impurity profiles. The following protocol utilizes mild iodine oxidation, which is stoichiometric and easy to purify.

Reagents Required[5][6]

-

Precursor: Sodium 2-mercaptoethanesulfonate (Mesna), >98% purity.

-

Oxidant: Iodine (

).[2] -

Solvent: Deionized Water / Ethanol.

-

Workup: Ethanol (for precipitation).

Step-by-Step Methodology

-

Solubilization: Dissolve 10.0 g (60.9 mmol) of Mesna in 50 mL of deionized water. Ensure complete dissolution; the solution should be clear and colorless.

-

Oxidation: Prepare a solution of Iodine (

) in ethanol (approx 0.5 M). Add this dropwise to the Mesna solution under constant stirring at room temperature.-

Visual Indicator: The reaction consumes iodine instantly (solution stays clear). Continue addition until a faint yellow color persists, indicating a slight excess of iodine and complete conversion of the thiol to disulfide.

-

Reaction:

-

-

Neutralization: If the pH drops significantly due to HI formation, adjust carefully to pH 6.0–7.0 using dilute NaOH.

-

Precipitation: Pour the aqueous reaction mixture into 500 mL of ice-cold absolute ethanol. Dimesna is significantly less soluble in ethanol than Mesna.

-

Filtration & Drying: Filter the white precipitate under vacuum. Wash the cake with cold ethanol (2x 50 mL) to remove residual iodine and iodide salts.

-

Recrystallization: Recrystallize from a Water/Ethanol (1:5) mixture to achieve pharmaceutical grade purity (>99%).

Analytical Characterization

Validating the identity of CAS 100791-98-8 requires distinguishing it from the monomer. Standard C18 HPLC fails because the highly polar sulfonate groups cause the molecule to elute with the solvent front.

Method A: Ion-Pairing HPLC (Recommended)

This method uses a cationic ion-pairing agent to interact with the anionic sulfonate, increasing retention on the hydrophobic stationary phase.

-

Column: C18 (ODS),

mm, 5 µm. -

Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 3.0) + 5 mM Tetrabutylammonium Hydrogen Sulfate (TBAHS).

-

Mobile Phase B: Acetonitrile.

-

Gradient: Isocratic 90% A / 10% B (or gradient to 50% B if separating impurities).

-

Detection:

-

Primary:Electrochemical Detection (ECD) using a gold electrode (Au-Hg) is most sensitive for disulfides/thiols.

-

Secondary: UV at 210 nm (Low sensitivity, subject to interference).

-

Method B: NMR Spectroscopy ( )

NMR provides definitive structural proof.

-

Solvent:

(Deuterium Oxide). -

Spectrum Profile:

-

Mesna: Shows two triplets. The

adjacent to -SH is shielded (approx -

Dimesna: Shows two triplets. Crucially, the

adjacent to the disulfide bond (-S-S-) is deshielded relative to the thiol, shifting downfield to approx -

Integration: 1:1 ratio between the two methylene groups.

-

Figure 2: Analytical decision tree for confirming Dimesna identity and purity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11954308, Dimesna. Retrieved from [Link]

-

Verschraagen, M., et al. (2001). Quantification of BNP7787 (Dimesna) and its metabolite Mesna in human plasma and urine by high-performance liquid chromatography with electrochemical detection.[3] Journal of Chromatography B: Biomedical Sciences and Applications.[3] Retrieved from [Link]

-

DrugBank Online. Mesna and Dimesna Metabolism Pathways. DrugBank. Retrieved from [Link]

-

Baxter Healthcare. Mesna (Uromitexan) Prescribing Information. (Detailed mechanism of renal reduction).[4] Retrieved from [Link]

- Google Patents (1998).Process for making mesna, dimesna and derivatives thereof (US5808140A).

Sources

- 1. cancercareontario.ca [cancercareontario.ca]

- 2. US5808140A - Process for making mesna, dimesna and derivatives thereof - Google Patents [patents.google.com]

- 3. researchke.kingston.ac.uk [researchke.kingston.ac.uk]

- 4. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]

Stability of Chloroacetamide Derivatives in Aqueous Solution: A Technical Guide

Abstract

Chloroacetamide derivatives serve as critical electrophilic "warheads" in targeted covalent inhibitors (TCIs) and widely used agrochemicals (e.g., acetochlor, metolachlor). Their utility hinges on a delicate balance: they must be reactive enough to alkylate a target cysteine thiolate but stable enough in aqueous media to reach that target intact. This guide provides a comprehensive technical analysis of the hydrolytic stability of chloroacetamides, detailing the mechanistic pathways of degradation, experimental protocols for kinetic assessment, and structural strategies to optimize their stability profile.

The Reactivity-Stability Paradox

In drug discovery, chloroacetamides are often viewed as "privileged but promiscuous." Unlike acrylamides, which require a specific orientation for Michael addition, chloroacetamides undergo varying degrees of intrinsic nucleophilic substitution (

-

The Utility: They form irreversible covalent bonds with non-catalytic cysteines, enabling high potency and prolonged duration of action.

-

The Liability: In aqueous solution, the

-carbon is susceptible to attack by water or hydroxide ions. Rapid hydrolysis leads to the formation of inactive

Mechanistic Underpinnings of Instability

The degradation of chloroacetamide derivatives in water is primarily driven by pH-dependent hydrolysis. Understanding these pathways is essential for interpreting stability data.

The Primary Pathway: Displacement

The dominant degradation mechanism is the bimolecular nucleophilic substitution (

-

Neutral pH (pH ~7): The reaction is driven by water (

). While slow, it is significant for long-term storage. -

Basic pH (pH > 8): The reaction is driven by hydroxide ions (

). This is the rate-limiting step in physiological fluids or alkaline formulations. The rate follows second-order kinetics but appears pseudo-first-order when pH is buffered.

Secondary Pathways

-

Amide Hydrolysis: Cleavage of the amide bond itself is rare under physiological conditions but can occur in strongly acidic or basic environments, or if the nitrogen substituent provides intramolecular catalysis.

-

Cyclization: If a nucleophilic group (e.g., amine, hydroxyl) is present on the N-alkyl side chain, intramolecular cyclization can occur, rapidly displacing the chloride.

Mechanistic Pathway Diagram[1]

Figure 1: Mechanistic pathways for the degradation of chloroacetamides in aqueous media. The dominant pathway is hydroxide-mediated

Experimental Protocol: Determination of Hydrolytic Stability

To rigorously determine the stability half-life (

Materials & Buffer Preparation

-

Test Compound: 10 mM stock in DMSO or Acetonitrile.

-

Buffers:

-

pH 1.2: 0.1 N HCl (Simulated Gastric Fluid).

-

pH 7.4: 50 mM Phosphate Buffer (PBS) or HEPES.

-

pH 9.0: 50 mM Borate Buffer (Stress condition).

-

-

Internal Standard (IS): A stable analogue (e.g., benzamide) to normalize injection variability.

Step-by-Step Workflow

-

Initiation: Spike the test compound stock into the pre-warmed buffer (

) to a final concentration of 1–10 -

Sampling: At defined time points (

min), remove an aliquot ( -

Quenching: Immediately quench the reaction.

-

For Acid/Neutral samples: Add equal volume of cold Acetonitrile (

). -

For Basic samples: Neutralize with dilute formic acid before adding Acetonitrile to stop base-catalyzed hydrolysis.

-

-

Analysis: Centrifuge (if necessary) and analyze supernatant via HPLC-UV (254 nm) or LC-MS/MS (MRM mode).

-

Quantification: Plot the natural log of the remaining concentration (normalized to IS) vs. time.

Experimental Workflow Diagram

Figure 2: Standardized workflow for assessing hydrolytic stability.

Data Analysis & Interpretation

Hydrolysis under buffered conditions (where

Calculation

The rate constant

The half-life is calculated as:

Comparative Stability Data

The following table summarizes the stability profiles of common chloroacetamide derivatives compared to other warheads. Note the dramatic effect of

| Warhead Class | Structure | Reactivity (GSH) | Aqueous Stability ( | Mechanism of Instability |

| Chloroacetamide | High | 2 – 24 Hours | Fast | |

| Acrylamide | Low/Moderate | > 48 Hours | Stable (Michael Acceptor) | |

| Moderate | 12 – 48 Hours | Steric hindrance slows | ||

| Chlorofluoroacetamide | Tunable | > 24 Hours | Electronic stabilization | |

| Dichloroacetamide | Very High | < 1 Hour | Rapid hydrolysis |

Data synthesized from comparative kinetic studies [1, 2].

Mitigation Strategies: Tuning the Warhead

When a chloroacetamide is too unstable for a drug candidate (i.e.,

Steric Hindrance

Adding a methyl group to the

Electronic Tuning

Introducing a fluorine atom (

Scaffold Constraints

The stability is also influenced by the amine scaffold. Anilines (aromatic amides) tend to be more stable than aliphatic amides due to resonance delocalization of the nitrogen lone pair, which reduces the electrophilicity of the carbonyl carbon, indirectly affecting the

References

-

Åbrányi-Balogh, P., et al. (2018).[1] "A road map for prioritizing warheads for cysteine targeting covalent inhibitors." European Journal of Medicinal Chemistry.

-

Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry.

-

US EPA. (1988). "Interim Protocol for Measuring Hydrolysis Rate Constants in Aqueous Solutions."

-

Enamine. (2023). "Chloroacetamides: Covalent Inhibitor Libraries."

Sources

The Renaissance of the Warhead: A Technical Guide to N-Substituted Chloroacetamides

Executive Summary

For decades, N-substituted chloroacetamides were synonymous with high-volume agrochemicals—potent herbicides like Acetochlor and Metolachlor that revolutionized weed control by inhibiting very-long-chain fatty acid (VLCFA) synthesis. However, in the modern era of precision medicine, this chemical class has undergone a renaissance. No longer viewed solely as "non-specific alkylators," chloroacetamides are now privileged scaffolds in the design of Targeted Covalent Inhibitors (TCIs) .

This guide bridges the gap between their historical utility and their emerging role in drug discovery. It provides a rigorous technical analysis of their electrophilic reactivity, synthetic protocols, and the kinetic frameworks required to tune their "warhead" lethality for therapeutic safety.

Part 1: Chemical Biology & Mechanism of Action[1]

The Electrophilic Warhead

The core functionality of N-substituted chloroacetamides is the

-

Mechanism: The reaction proceeds via a classic bimolecular nucleophilic substitution (

). The nucleophile (typically the thiolate anion of a Cysteine residue, -

Selectivity: Unlike Michael acceptors (e.g., acrylamides) which are "soft" electrophiles,

-chloroacetamides are harder electrophiles. However, their reactivity is highly tunable based on the steric and electronic nature of the N-substituents.

Reaction Coordinate Diagram

The following diagram illustrates the nucleophilic attack of a target protein cysteine on the chloroacetamide warhead.

Caption: Figure 1. The

Part 2: Synthesis & Experimental Protocols

Synthesis of N-Substituted Chloroacetamides

Causality & Logic: The synthesis typically employs acyl substitution. The choice of base and solvent is critical to prevent hydrolysis of the chloroacetyl chloride or bis-alkylation. We utilize a modified Schotten-Baumann condition for robustness.

Protocol: Acylation of Amines

Reagents:

-

Primary or Secondary Amine (1.0 eq)

-

Chloroacetyl chloride (1.1 eq) - The Acylating Agent

-

Triethylamine (

) or Diisopropylethylamine (DIPEA) (1.2 eq) - The Acid Scavenger -

Dichloromethane (DCM) or Tetrahydrofuran (THF) - Anhydrous Solvent

Step-by-Step Methodology:

-

Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere (

or Ar). -

Cooling: Cool the solution to

using an ice bath. Reasoning: Low temperature controls the exothermicity and prevents side reactions. -

Base Addition: Add DIPEA (1.2 mmol) dropwise.

-

Acylation: Add chloroacetyl chloride (1.1 mmol) dropwise over 10 minutes.

-

Critical Checkpoint: Observe for white precipitate (amine hydrochloride salt). This confirms the reaction is proceeding.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (typically Hexane:EtOAc).

-

Workup:

-

Quench with saturated

(removes unreacted acid chloride). -

Extract with DCM (

). -

Wash organic layer with 1M HCl (removes unreacted amine) and Brine.

-

Dry over

and concentrate in vacuo.

-

-

Purification: Recrystallization (EtOH/Water) or Flash Column Chromatography.

Reactivity Profiling: The GSH Assay

Trustworthiness: A covalent inhibitor must be selective. If it reacts too fast with Glutathione (GSH), it will be detoxified before reaching the target or cause systemic toxicity. This assay validates the "tunability" of the warhead.

Protocol: Kinetic GSH Stability Assay

Principle: Measure the pseudo-first-order consumption of the compound in the presence of excess GSH using LC-MS.

Materials:

-

Test Compound (10 mM DMSO stock)

-

Reduced Glutathione (GSH)[2]

-

Phosphate Buffer (PBS), pH 7.4

-

Internal Standard (e.g., Warfarin or Propranolol)

Workflow:

-

Incubation: Prepare a reaction mixture with

Test Compound and-

Why 5mM GSH? This mimics the cytosolic concentration of glutathione in cells.

-

-

Sampling: At time points

min, remove an aliquot ( -

Quenching: Immediately add

Acetonitrile containing the Internal Standard. -

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. Time. The slope is-

Half-life (

):

-

Interpretation Table:

| Reactivity Classification | Suitability | |

| < 15 min | Highly Reactive | Unsuitable. Likely toxic/genotoxic. |

| 15 - 120 min | Moderate | Potential Agrochemical. High kill rate needed. |

| > 120 min | Tuned / Low | Ideal for Drugs. High specificity required. |

Part 3: Applications & Design Logic

Agrochemicals: The VLCFA Inhibitors

In agriculture, N-substituted chloroacetamides (e.g., Acetochlor , Metolachlor ) are pre-emergence herbicides.

-

Target: They covalently inhibit the condensing enzymes (FAE1 homologs) responsible for Very Long Chain Fatty Acid (VLCFA) synthesis.[9]

-

Mechanism: Depletion of VLCFAs prevents cell division and cuticle formation in weeds.

-

Safening: Crops like corn are protected by "safeners" (e.g., Benoxacor) which induce Glutathione S-Transferase (GST) expression, accelerating the detoxification of the herbicide in the crop but not the weed.

Pharmaceuticals: Targeted Covalent Inhibitors (TCIs)

In drug discovery, the focus shifts from broad toxicity to precise target engagement.[4]

-

Kinetic Driver: The potency of a TCI is defined by the ratio

.- : Reversible binding affinity (recognition).

- : Rate of covalent bond formation.

-

Case Study: Afatinib and Neratinib (kinase inhibitors) utilize Michael acceptors, but chloroacetamides are exploring niches where the cysteine geometry is less favorable for acrylamides.

-

New Warheads:

-chlorofluoroacetamides (CFA) have been developed to increase metabolic stability while maintaining reactivity toward specific cysteines (e.g., in EGFR inhibitors).[6][10]

Part 4: Metabolism & Toxicity Pathways

Understanding the metabolic fate is crucial for safety assessment. The primary detoxification route is the Mercapturic Acid Pathway .

Caption: Figure 2. The Mercapturic Acid Pathway: The primary detoxification route for chloroacetamides in mammals.

Toxicity Warning

If the GSH pathway is overwhelmed, or if the compound is non-specific:

-

Genotoxicity: Alkylation of DNA bases (less common with bulky N-substituents).

-

Hepatotoxicity: Depletion of liver GSH leading to oxidative stress.

References

-

Singh, J., et al. (2011). "The resurgence of covalent drugs."[4] Nature Reviews Drug Discovery. Link

-

Böger, P., et al. (2000). "Mode of Action of Chloroacetamide Herbicides." Journal of Plant Physiology. Link

-

Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors." Journal of Medicinal Chemistry. Link

-

Shindo, Y., et al. (2019). "α-Chlorofluoroacetamide: A Potent, Selective, and Stable Warhead for Targeted Covalent Inhibitors." ACS Medicinal Chemistry Letters. Link

-

Baillie, T. A. (2016). "Targeted Covalent Inhibitors for Drug Design: The Redox-Immunology Link." Angewandte Chemie International Edition. Link

Sources

- 1. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN1721392A - N, the preparation method of N-dimethyl chloroacetamide - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

2-chloro-N-(2-chloropropyl)acetamide supplier and price

Part 1: Executive Summary & Chemical Identity

2-Chloro-N-(2-chloropropyl)acetamide (CAS: 100791-98-8) is a specialized bifunctional alkylating agent primarily utilized as a research intermediate in the synthesis of heterocyclic compounds and as a reference standard for chloroacetanilide herbicide impurities. Its structure features two distinct electrophilic sites: an

This guide provides a technical roadmap for sourcing, synthesizing, and validating this compound, moving beyond simple catalog listings to ensure scientific integrity in your procurement and experimental workflows.

Chemical Profile

| Property | Specification |

| CAS Number | 100791-98-8 |

| Formula | |

| Molecular Weight | 170.04 g/mol |

| SMILES | CC(Cl)CNC(=O)CCl |

| Physical State | White to off-white solid (typically) or viscous oil (if impure) |

| Solubility | Soluble in DCM, DMSO, Methanol; hydrolyzes in water |

| Reactivity Class | Bis-electrophile (Alkylating Agent) |

Part 2: Chemical Architecture & Synthesis Pathways

Understanding the synthesis is critical for evaluating supplier quality. Impurities found in commercial samples often stem from incomplete chlorination or hydrolysis during the final workup.

Mechanistic Insight

The compound acts as a bis-electrophile .

-

Site A (Chloroacetyl): Highly reactive toward rapid nucleophilic attack (

), typically used to anchor the molecule to a scaffold. -

Site B (2-Chloropropyl): Less reactive secondary alkyl chloride, susceptible to elimination (forming allyl species) under basic conditions.

Synthesis Protocols

Two primary routes exist.[1] Route A is preferred for industrial scalability (atom economy), while Route B is common in laboratory custom synthesis.

Route A: Hydrochlorination of N-Allyl-2-chloroacetamide This route involves the addition of HCl across the double bond of the allyl group.

-

Advantage:[2] High atom economy.

-

Impurity Risk: Formation of the anti-Markovnikov isomer (3-chloropropyl) if radical initiators are present.

Route B: Stepwise Acylation & Chlorination

-

Acylation of 1-amino-2-propanol with chloroacetyl chloride.

-

Chlorination of the resulting alcohol using Thionyl Chloride (

).[1]

-

Advantage:[2] High regioselectivity.

-

Impurity Risk: Residual sulfur contaminants; hydrolysis of the amide bond.

Figure 1: Convergent synthesis pathways. Route A (Red) is common in bulk manufacturing; Route B (Blue) is typical for high-purity lab scale.

Part 3: Sourcing Strategy & Market Analysis

This compound is not a high-volume commodity. It is classified as a Fine Chemical / Building Block . "Off-the-shelf" availability is limited to specialized heterocyclic chemistry suppliers.

Supplier Landscape

Do not rely on general aggregators. Use the following tiered approach:

| Tier | Supplier Type | Recommended For | Est. Price Range |

| Tier 1: Catalog | BLDpharm , ChemScene | Quick R&D screening (mg to g scale). | $50 - $150 / g |

| Tier 2: Custom | Thermo Fisher (Alfa Aesar) , TCI | High purity reference standards. | $200+ / g (Lead time often 2-4 weeks) |

| Tier 3: Bulk | Hangzhou Leap Chem , Finetech | Pilot scale (>100g). | Quote Basis (Approx.[3][4][5][6][7][2][8][9] |

Note on Pricing: Prices for CAS 100791-98-8 fluctuate significantly because it is often synthesized on-demand. Always request a Certificate of Analysis (CoA) before purchase to verify the synthesis route (impurities differ by route).

Procurement Decision Tree

Use this logic to select the correct grade.